(4-Bromothiophen-2-yl)boronic acid
Overview
Description
(4-Bromothiophen-2-yl)boronic acid is a useful research compound. Its molecular formula is C4H4BBrO2S and its molecular weight is 206.86 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Suzuki Cross-Coupling Reactions
(4-Bromothiophen-2-yl)boronic acid is utilized in palladium-catalyzed Suzuki cross-coupling reactions, a cornerstone method in organic chemistry for creating carbon-carbon bonds. For example, Rizwan et al. (2021) synthesized a series of derivatives through Suzuki cross-coupling reactions, which were further analyzed for their non-linear optical properties, demonstrating the compound's utility in creating materials with potential applications in electronics and photonics Rizwan et al., 2021.
Material Science Applications
In material science, the compound has been used to synthesize electrochromic polythiophenes, showing promise for applications in smart windows and displays. Alkan et al. (2003) discussed the synthesis of electrochromic polythiophenes through electropolymerization, highlighting the potential of such materials in creating devices that can change color upon electrical stimulation Alkan et al., 2003.
Sensor Development
Boronic acid derivatives, including this compound, have found applications in sensor development, particularly for detecting biological molecules and ions. Huang et al. (2012) reviewed the progress of boronic acid sensors for detecting carbohydrates and bioactive substances, underscoring the importance of these compounds in biomedical research and diagnostics Huang et al., 2012.
Biomedical Applications
Boronic acid polymers, leveraging the unique reactivity of boronic acids, have been explored for various biomedical applications, including drug delivery and tissue engineering. Cambre and Sumerlin (2011) highlighted the potential of boronic acid-containing polymers in treating diseases such as HIV, obesity, diabetes, and cancer, emphasizing their versatility and responsiveness Cambre & Sumerlin, 2011.
Safety and Hazards
Future Directions
The Suzuki–Miyaura coupling reaction, which involves boronic acids like “(4-Bromothiophen-2-yl)boronic acid”, is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . Future research may focus on developing new boron reagents and improving the efficiency and selectivity of these reactions .
Mechanism of Action
Target of Action
The primary target of (4-Bromothiophen-2-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups, such as this compound, are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The key biochemical pathway affected by this compound is the SM cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of a wide variety of organic compounds .
Pharmacokinetics
It’s known that boronic acids, in general, are relatively stable, readily prepared, and generally environmentally benign . These properties suggest that this compound likely has good stability and bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of new carbon–carbon bonds . This enables the synthesis of a wide variety of organic compounds, contributing to the compound’s broad application in organic synthesis .
Biochemical Analysis
Biochemical Properties
(4-Bromothiophen-2-yl)boronic acid plays a significant role in biochemical reactions due to its ability to form stable complexes with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in enzyme inhibition, where this compound can inhibit serine proteases by forming a covalent bond with the active site serine residue .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of specific kinases, leading to altered phosphorylation states of key signaling proteins. This modulation can result in changes in gene expression and metabolic flux, impacting cellular growth and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity by forming covalent bonds with nucleophilic residues such as serine or cysteine. Additionally, this compound can act as a ligand for metal ions, influencing the activity of metalloenzymes. These interactions can lead to changes in gene expression by altering the transcriptional activity of specific transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade when exposed to light, moisture, or elevated temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, with prolonged exposure leading to cumulative changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular signaling pathways without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including cellular apoptosis and organ damage. Threshold effects have been observed, where specific dosages are required to achieve desired biochemical outcomes without adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can be metabolized by oxidative enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments, influencing its activity and function. The transport and distribution of this compound are critical for its biochemical effects, as they determine the concentration and availability of the compound at its target sites .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the nucleus, mitochondria, or other organelles, where it can exert its effects on cellular processes. The activity and function of this compound are closely linked to its subcellular localization, as it determines the accessibility of its target biomolecules .
Properties
IUPAC Name |
(4-bromothiophen-2-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BBrO2S/c6-3-1-4(5(7)8)9-2-3/h1-2,7-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBQQYFWHGVOBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CS1)Br)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BBrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20629616 | |
Record name | (4-Bromothiophen-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20629616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.86 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
499769-92-5 | |
Record name | B-(4-Bromo-2-thienyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=499769-92-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Bromothiophen-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20629616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-bromothiophen-2-yl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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